5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol
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Overview
Description
Synthesis Analysis
Phthalazine derivatives have been synthesized through various methods, including the reaction of 1-hydrazino-4-phenylphthalazine with aldohexoses, leading to the formation of colored aldehydo-sugar hydrazones or the colorless triazolophthalazines. These compounds can be cyclized further by catalytic dehydrogenation. Structure elucidation is typically based on spectral properties, showcasing the compound's synthesis versatility (Shaban & Taha, 1989).
Molecular Structure Analysis
X-ray diffraction and various spectroscopic techniques such as NMR and IR spectroscopy are essential in analyzing the molecular structure of phthalazine derivatives. These methods have helped in understanding the core and substituents' arrangement, contributing significantly to the molecular structure analysis of these compounds (Sukhotin et al., 2005).
Chemical Reactions and Properties
Phthalazine derivatives participate in diverse chemical reactions, including 1,3-dipolar cycloadditions, yielding complex molecular structures. These reactions are pivotal in exploring the chemical properties of phthalazine derivatives, leading to the discovery of novel compounds with potential applications in various fields (Sukhotin et al., 2005).
Scientific Research Applications
Chemical Synthesis and Modification
Phthalazine derivatives have been synthesized through various chemical reactions, showing significant potential in the development of new pharmacologically active compounds. For example, the regioselective synthesis of 1,2,3-triazole derivatives bearing phthalazine moieties has been explored, highlighting the antimicrobial, antifungal, and antioxidant activities of these compounds (Shyma et al., 2016). This suggests that similar strategies could be employed to synthesize and modify the structure of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" for targeted scientific applications.
Pharmacological Potential
Several studies have investigated the pharmacological properties of phthalazine derivatives. Notably, compounds with a phthalazine base have been evaluated for their selective inhibitory activity on phosphodiesterase (PDE4), showing potential as anti-inflammatory agents (Van der Mey et al., 2002). Although the direct application of "this compound" in pharmacology is not discussed, the structural similarity to these compounds suggests potential in exploring pharmacological activities.
Material Science Applications
In the realm of material science, phthalazinone derivatives have been used to create highly thermostable rigid-rod networks, demonstrating exceptional thermal properties and stability (Yu et al., 2012). This indicates a potential use of "this compound" in developing new materials with enhanced thermal and structural properties.
Antimicrobial and Antioxidant Properties
Compounds derived from phthalazine have been found to exhibit antimicrobial and antioxidant properties. For instance, novel phthalazine derivatives have shown good antimicrobial activity against various bacteria and fungi strains, as well as significant antioxidant potencies (Sangani et al., 2016). This suggests the potential of "this compound" for use in antimicrobial and antioxidant applications.
Mechanism of Action
Target of Action
Related compounds, such as phthalazinone derivatives, have been reported to display potential anticancer and antifungal properties, suggesting that they may target cancer cells and fungi.
Mode of Action
It is known that phthalazinone derivatives can interact with their targets in a way that inhibits their growth or proliferation . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
Given the potential anticancer and antifungal properties of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and proliferation of cancer cells and fungi.
Result of Action
Based on the reported potential anticancer and antifungal properties of related compounds , it can be inferred that the compound may induce cell death or inhibit the growth and proliferation of cancer cells and fungi.
properties
IUPAC Name |
5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXLYEKQSQUJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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